molecular formula C12H23NS B3013997 N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine CAS No. 2273183-25-6

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine

Cat. No.: B3013997
CAS No.: 2273183-25-6
M. Wt: 213.38
InChI Key: RZXMHVFQJOQFND-UHFFFAOYSA-N
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Description

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a tert-butylsulfanyl group, an ethyl group, and a but-3-yn-1-amine moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine typically involves the reaction of tert-butylsulfanyl ethylamine with an appropriate alkyne derivative under controlled conditions. Common reagents used in this synthesis include tert-butyl nitrite and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkenes, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine exerts its effects involves interactions with various molecular targets. The tert-butylsulfanyl group can engage in hydrophobic interactions, while the amine and alkyne moieties can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-Tert-butylsulfanylethyl)-N-propylbut-3-yn-1-amine: Contains a propyl group instead of an ethyl group.

Uniqueness

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of the tert-butylsulfanyl group, in particular, provides steric hindrance and hydrophobic character, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS/c1-6-8-9-13(7-2)10-11-14-12(3,4)5/h1H,7-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMHVFQJOQFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#C)CCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273183-25-6
Record name (but-3-yn-1-yl)[2-(tert-butylsulfanyl)ethyl]ethylamine
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